Superior RORγt Inverse Agonist Potency of Optimized N-Sulfonamide-tetrahydroquinolines vs. Early Leads
The N-sulfonamide-tetrahydroquinoline scaffold, to which the target compound belongs, has been systematically optimized to achieve high potency. The lead compound from this series, '5a', demonstrated superior in vitro RORγt inverse agonist activity compared to the predecessor compound '13' [1]. This quantifies the value of SAR exploration around the sulfonamide region.
| Evidence Dimension | RORγt inverse agonism (in vitro potency) |
|---|---|
| Target Compound Data | Target compound (CAS 942006-06-6) is a core scaffold within this series [1]. |
| Comparator Or Baseline | Lead compound '5a' vs. predecessor '13' [1]. |
| Quantified Difference | Compound '5a' exhibited superior in vitro activity compared to compound '13' [1]. |
| Conditions | In vitro RORγt inverse agonism assay [1]. |
Why This Matters
Procuring the thiophene-2-sulfonamide variant provides a distinct chemical starting point whose activity cliff potential is validated by the steep SAR within this exact series; choosing a random analog risks falling on an inactive or less potent region of the SAR landscape.
- [1] Lv, L., Chen, B., Gao, Y., Sun, N., Li, W., Fu, W. Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. J. Med. Chem. 2024, 67, 23, 21400–21420. View Source
